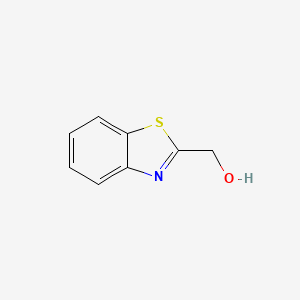

1,3-Benzothiazol-2-ylmethanol

Description

Propriétés

IUPAC Name |

1,3-benzothiazol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXMQZYDBQBWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296191 | |

| Record name | 1,3-Benzothiazol-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37859-42-0 | |

| Record name | 2-Benzothiazolemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzothiazol-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37859-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reduction of 1,3-Benzothiazol-2-yl Aldehydes or Ketones

A common route to this compound involves the reduction of the corresponding 1,3-benzothiazol-2-yl aldehyde or ketone. This method typically uses mild reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

- Procedure : The aldehyde or ketone derivative of benzothiazole is dissolved in an appropriate solvent (e.g., methanol or ethanol). Sodium borohydride is added slowly at low temperature to reduce the carbonyl group to the corresponding alcohol.

- Conditions : Reaction temperature is maintained between 0°C and room temperature to control selectivity and avoid over-reduction.

- Outcome : The product, this compound, is isolated by extraction and purified by recrystallization or chromatography.

Hydroxymethylation via Formaldehyde Addition

Another approach involves the direct hydroxymethylation of benzothiazole at the 2-position using formaldehyde under acidic or basic catalysis.

- Procedure : Benzothiazole is reacted with formaldehyde in the presence of an acid catalyst (e.g., HBr) or base (e.g., sodium bicarbonate) in a polar solvent such as alcohol or water.

- Conditions : The reaction is typically carried out under reflux conditions at temperatures ranging from 100°C to 115°C.

- Mechanism : The electrophilic formaldehyde reacts with the nucleophilic 2-position of benzothiazole, forming the hydroxymethyl derivative.

- Isolation : The product precipitates out or is extracted and purified by filtration or centrifugation.

Synthesis via Substitution of 2-Halobenzothiazole

Starting from 2-halobenzothiazole (e.g., 2-bromobenzothiazole), nucleophilic substitution with hydroxide or other nucleophiles can yield this compound.

- Procedure : 2-Bromobenzothiazole is reacted with aqueous sodium hydroxide or other hydroxide sources in a polar solvent under reflux.

- Conditions : Reaction temperature is maintained around 100°C to 110°C.

- Outcome : The halogen is substituted by the hydroxymethyl group, producing the target compound.

- Purification : The product is isolated by filtration or extraction.

Alternative Green Synthesis Techniques

Recent studies have explored greener synthesis methods such as microwave irradiation and ultrasound-assisted synthesis for benzothiazole derivatives, which may be adapted for this compound.

- Microwave Irradiation : Reactants are mixed and irradiated at controlled power and temperature (e.g., 180°C for a few minutes), accelerating the reaction and improving yields.

- Ultrasound Irradiation : Ultrasound waves promote reaction kinetics and can reduce reaction times significantly.

- These methods offer advantages in terms of energy efficiency and reduced reaction times.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reduction of aldehyde/ketone | 1,3-Benzothiazol-2-yl aldehyde | NaBH4 in MeOH or EtOH | 0–25 | 1–3 hours | 75–90 | Mild conditions, selective reduction |

| Hydroxymethylation with formaldehyde | Benzothiazole | Formaldehyde, acid/base catalyst, alcohol/water | 100–115 | 3–6 hours | 70–85 | Reflux, polar solvent |

| Nucleophilic substitution | 2-Bromobenzothiazole | NaOH, aqueous or alcoholic solvent | 100–110 | 4–8 hours | 65–80 | Halogen substitution |

| Microwave-assisted synthesis | Benzothiazole + formaldehyde | Microwave irradiation, K2CO3 base | ~180 | 4–10 minutes | 80–95 | Rapid, energy efficient |

| Ultrasound-assisted synthesis | Benzothiazole + formaldehyde | Ultrasound irradiation, K2CO3 base | Ambient to reflux | 15–30 minutes | 75–90 | Faster reaction, mild conditions |

Research Findings and Notes

- The reduction of benzothiazol-2-yl aldehydes with sodium borohydride is a well-established, reliable method yielding high purity this compound with minimal side products.

- Hydroxymethylation using formaldehyde under acidic or basic conditions is versatile but requires careful control of temperature and pH to avoid polymerization of formaldehyde or side reactions.

- Substitution of 2-halobenzothiazoles is less commonly used due to the availability and cost of halogenated precursors but offers a direct route.

- Green chemistry approaches such as microwave and ultrasound irradiation have demonstrated improved yields and reduced reaction times, aligning with sustainable synthesis goals.

- Purification typically involves recrystallization from solvents like acetone or ethanol, and characterization confirms the structure via melting point, NMR, and IR spectroscopy.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Benzothiazol-2-ylmethanol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of benzothiazole-2-carboxylic acid, while reduction can yield benzothiazole-2-methanol .

Applications De Recherche Scientifique

1,3-Benzothiazol-2-ylmethanol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: It is used in the study of enzyme inhibitors and as a probe for biological imaging.

Industry: It is used as an antioxidant and accelerator in the rubber industry, improving the heat resistance and weather resistance of rubber products

Mécanisme D'action

The mechanism of action of 1,3-Benzothiazol-2-ylmethanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis (programmed cell death) .

Comparaison Avec Des Composés Similaires

Benzoxazole Derivatives

Benzoxazole derivatives, such as (3-benzoxazol-2-yl-phenyl)-benzylidine-amine, replace sulfur with oxygen in the heterocyclic ring. This substitution reduces electron delocalization due to oxygen’s higher electronegativity, leading to:

Benzimidazole Derivatives

1H-Benzimidazol-2-yl(phenyl)methanol replaces sulfur with a second nitrogen atom.

- Enhanced biological activity : Benzimidazole derivatives are widely used in antifungals (e.g., hybendazole) due to improved binding to microbial targets .

- Higher melting points : The additional nitrogen contributes to stronger intermolecular forces, raising melting points compared to benzothiazole derivatives .

Substituent Effects on Physicochemical Properties

Halogen-Substituted Derivatives

Pyrido[2,1-b][1,3]benzothiazol-1-ones with halogen substituents (Cl, Br, F) demonstrate:

- Increased thermal stability : Bromo-substituted derivatives (2d) exhibit the highest melting point (318–320°C) due to halogen-induced lattice stabilization .

- Synthetic efficiency : Bromo derivatives achieve higher yields (91%) compared to fluoro analogues (73%), reflecting steric and electronic effects during cyclization .

| Compound | Substituent | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 2b | 4-methyl | 311–313 | 89 |

| 2c | 4-chloro | 312–314 | 81 |

| 2d | 4-bromo | 318–320 | 91 |

| 2e | 4-fluoro | 283–285 | 73 |

Alkyl and Aryl Substituents

N-(1,3-Benzothiazol-2-yl)benzamide derivatives with methyl or fluorophenyl groups show:

- Optical transparency : Methyl-substituted crystals (2-BTBA) exhibit pale yellow coloration, while fluorophenyl derivatives (2-BTFBA) are yellow, indicating substituent-dependent π→π* transitions .

- Crystallinity : Slow evaporation techniques produce single crystals suitable for X-ray diffraction, with fluorophenyl groups enhancing molecular packing efficiency .

Functional Group Modifications

Semicarbazone Derivatives

3,4-Disubstituted benzaldehyde-N-(6-substituted-1,3-benzothiazol-2-yl)semicarbazones (4a-t) demonstrate:

Piperidine and Methanol Derivatives

1-(1,3-Benzothiazol-2-yl)piperidin-4-ol and related compounds exhibit:

Activité Biologique

1,3-Benzothiazol-2-ylmethanol is a compound that has drawn attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative, antimicrobial, and other pharmacological effects. Recent studies have highlighted its potential as a therapeutic agent, making it a subject of interest for further research.

Chemical Structure and Properties

This compound features a benzothiazole ring, which is known for its ability to interact with various biological targets. The compound can be synthesized through various methods, often involving the reaction of benzothiazole derivatives with alcohols or phenols.

Antiproliferative Activity

A significant body of research has focused on the antiproliferative effects of benzothiazole derivatives, including this compound. In vitro studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (liver) | 15.4 | Inhibits cell growth |

| MCF-7 (breast) | 12.8 | Induces apoptosis |

| SK-Hep-1 (liver) | 18.6 | Moderate inhibition |

Research indicates that the compound's mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression in cancer cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Other Biological Activities

Beyond antiproliferative and antimicrobial effects, this compound has shown promise in other areas:

- Antidiabetic Activity : Some derivatives have been reported to exhibit hypoglycemic effects in animal models .

- Anti-inflammatory Effects : The compound may reduce inflammation markers in vitro, suggesting a role in treating inflammatory diseases .

- Antioxidant Properties : It has been noted for its ability to scavenge free radicals, indicating potential applications in oxidative stress-related conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:

- Case Study on Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to control groups .

- Antimicrobial Efficacy : A research project evaluated the effectiveness of this compound against multidrug-resistant strains of bacteria and found it to be effective at concentrations lower than traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Benzothiazol-2-ylmethanol, and how can reaction conditions be optimized?

- Methodology : A common approach involves refluxing a benzothiazole precursor (e.g., 2-aminobenzothiazole) with a carbonyl-containing reagent (e.g., glycolic acid or acetyl chloride) in acidic ethanol. For example, o-phenylenediamine and glycolic acid in HCl under reflux yield benzimidazole-methanol analogs, which can be adapted for benzothiazole derivatives . Optimization includes adjusting molar ratios (e.g., 1:1.8 for amine:carbonyl), reaction time (2–7 hours), and recrystallization solvents (ethanol, methanol) to improve purity and yield .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodology :

- 1H NMR : Look for characteristic peaks such as the hydroxyl proton (δ ~4.1 ppm, singlet) and aromatic protons (δ 6.4–8.3 ppm, multiplet) from the benzothiazole ring .

- IR : Identify O-H stretching (broad peak ~3533 cm⁻¹), C=N (1611 cm⁻¹), and aromatic C-H (3120 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via FABMS (e.g., m/z 482.90 for related benzothiazole derivatives) .

Q. What crystallization strategies ensure high-quality single crystals for X-ray diffraction studies?

- Methodology : Slow evaporation of ethanol or methanol solutions at 4°C promotes crystal growth. For example, recrystallization from ethanol yields well-defined crystals of benzothiazole derivatives, enabling hydrogen-bonding analysis . Use SHELX software for structure refinement, leveraging its robustness in handling twinned data or high-resolution datasets .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystal lattices?

- Methodology : Perform graph-set analysis (e.g., using Etter’s formalism) to categorize intermolecular interactions. The hydroxyl group often forms O-H···N hydrogen bonds with the benzothiazole nitrogen, creating chains or rings (e.g., R₂²(8) motifs). Synchrotron X-ray data paired with SHELXL refinement can resolve subtle geometric distortions .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for benzothiazole derivatives?

- Methodology : Cross-validate NMR/IR data with DFT-calculated vibrational frequencies or X-ray charge-density maps. For example, discrepancies in tautomeric forms (e.g., enol vs. keto) can be resolved by comparing experimental bond lengths (C-O, C-N) with computational models .

Q. How can regioselective functionalization of this compound be achieved for targeted bioactivity?

- Methodology : Employ protecting groups (e.g., acetyl for -OH) to direct electrophilic substitution at the benzothiazole C5/C6 positions. For instance, α-mercaptoacetic acid can react with the imine group of benzothiazole derivatives to form thiazolidine hybrids . Monitor reactivity via HPLC-MS and characterize intermediates with 2D NMR (e.g., HSQC, HMBC) .

Q. What are the challenges in validating hydrogen-bonding networks in polymorphic forms of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.